molecular formula C9H5Cl3O3S B13152133 6,8-dichloro-2H-chromene-3-sulfonyl chloride

6,8-dichloro-2H-chromene-3-sulfonyl chloride

Cat. No.: B13152133
M. Wt: 299.6 g/mol
InChI Key: MTAMNNFJKLWLSO-UHFFFAOYSA-N
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Description

6,8-Dichloro-2H-chromene-3-sulfonyl chloride is a chemical compound with the molecular formula C(_9)H(_5)Cl(_3)O(_3)S. It is a derivative of chromene, featuring two chlorine atoms at positions 6 and 8, and a sulfonyl chloride group at position 3. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-dichloro-2H-chromene-3-sulfonyl chloride typically involves the chlorination of a chromene precursor followed by sulfonylation. One common method starts with 6,8-dichloro-2H-chromene, which is then treated with chlorosulfonic acid under controlled conditions to introduce the sulfonyl chloride group at the 3-position. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to consistent product quality and higher throughput.

Chemical Reactions Analysis

Types of Reactions

6,8-Dichloro-2H-chromene-3-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamides, sulfonates, or sulfonothioates, respectively.

    Reduction Reactions: The compound can be reduced to form 6,8-dichloro-2H-chromene-3-sulfonic acid or its derivatives.

    Oxidation Reactions: Oxidative conditions can further modify the chromene ring or the sulfonyl group, leading to various oxidized products.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols.

    Reducing Agents: Lithium aluminum hydride (LiAlH(_4)), sodium borohydride (NaBH(_4)).

    Oxidizing Agents: Potassium permanganate (KMnO(_4)), hydrogen peroxide (H(_2)O(_2)).

Major Products

    Sulfonamides: Formed by reaction with amines.

    Sulfonates: Formed by reaction with alcohols.

    Sulfonothioates: Formed by reaction with thiols.

Scientific Research Applications

6,8-Dichloro-2H-chromene-3-sulfonyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibitors and as a probe for investigating biological pathways involving sulfonylation.

    Medicine: Potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 6,8-dichloro-2H-chromene-3-sulfonyl chloride exerts its effects is primarily through its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various sulfonyl derivatives. These reactions can modify biological molecules, potentially inhibiting enzymes or altering signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    6,8-Dichloro-2H-chromene-3-sulfonic acid: Similar structure but with a sulfonic acid group instead of a sulfonyl chloride.

    6,8-Dichloro-2H-chromene-3-sulfonamide: Contains a sulfonamide group.

    6,8-Dichloro-2H-chromene-3-sulfonate: Contains a sulfonate group.

Uniqueness

6,8-Dichloro-2H-chromene-3-sulfonyl chloride is unique due to its combination of chlorine substituents and a sulfonyl chloride group, which confer distinct reactivity and potential for diverse chemical transformations. This makes it a valuable intermediate in synthetic chemistry and a useful tool in various research applications.

Properties

IUPAC Name

6,8-dichloro-2H-chromene-3-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl3O3S/c10-6-1-5-2-7(16(12,13)14)4-15-9(5)8(11)3-6/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTAMNNFJKLWLSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC2=C(O1)C(=CC(=C2)Cl)Cl)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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